molecular formula C17H15FN2OS2 B2804648 N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide CAS No. 896349-80-7

N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide

Cat. No.: B2804648
CAS No.: 896349-80-7
M. Wt: 346.44
InChI Key: UBJVKQIBIIKQOD-UHFFFAOYSA-N
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Description

N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide is a synthetic small molecule featuring a benzothiazole core, a privileged structure in medicinal chemistry. The benzothiazole scaffold is extensively investigated in oncology research, with studies showing that certain derivatives exhibit potent antiproliferative activities against a range of human cancer cell lines, including hepatocellular carcinoma (HepG-2) and breast cancer (MDA-MB-231) . The mechanism of action for such compounds is often multi-targeted, with research indicating potential as topoisomerase II inhibitors, which can lead to DNA damage and apoptosis in cancer cells . Furthermore, the incorporation of the (4-fluorophenyl)thio moiety is a common strategy in drug design to influence the compound's electronic properties, metabolic stability, and membrane permeability. This acetamide derivative is closely related to other pharmacologically active molecules that act as kinase inhibitors or disrupt critical enzymatic pathways in pathological cells . As a research chemical, it serves as a valuable intermediate or lead compound for developing novel therapeutic agents and probing biological systems. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2OS2/c1-10-3-4-11(2)16-15(10)20-17(23-16)19-14(21)9-22-13-7-5-12(18)6-8-13/h3-8H,9H2,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBJVKQIBIIKQOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)CSC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The target compound shares key features with other acetamide derivatives, particularly in the use of thiazol/benzo[d]thiazol cores and halogenated aryl groups. Below is a comparative analysis:

Compound Core Structure Substituents Key Functional Groups Spectral Data (IR/NMR)
N-(4,7-Dimethylbenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide Benzo[d]thiazol 4,7-dimethyl; 4-fluorophenylthio Thioacetamide (C-S-C=O), Fluorophenyl Likely ν(C=S) ~1247–1255 cm⁻¹ (if tautomerized); δ(Ar-H) ~7.2–7.8 ppm (fluorophenyl)
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Thiazol 3,4-dichlorophenyl Acetamide (NH-C=O), Dichlorophenyl ν(NH) ~3278–3414 cm⁻¹; δ(Cl-Ar-H) ~7.4–7.6 ppm
S-Alkylated 1,2,4-Triazoles [10–15] 1,2,4-Triazole 4-(4-X-phenylsulfonyl)phenyl; 2,4-difluorophenyl Triazole-thione (C=S), Sulfonyl (SO₂) ν(C=S) ~1247–1255 cm⁻¹; ν(SO₂) ~1150–1170 cm⁻¹
2-((4-Bromophenyl)amino)-N-(4-(4-bromophenyl)thiazol-2-yl)acetamide Thiazol 4-bromophenylamino; 4-bromophenyl Acetamide (NH-C=O), Bromophenyl ν(C=O) ~1663–1682 cm⁻¹; δ(Br-Ar-H) ~7.3–7.9 ppm

Physicochemical Properties

  • logP : Higher logP values (e.g., in halogenated analogs) correlate with enhanced microbial cell membrane penetration .
  • Tautomerism : Unlike triazole-thiones (e.g., compounds [7–9]), the target compound’s thioacetamide group is less prone to tautomerism, favoring stability .

Crystallographic and Geometric Features

  • The 61.8° dihedral angle between the dichlorophenyl and thiazol rings in 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide suggests steric hindrance, which may reduce binding affinity compared to the target compound’s planar benzo[d]thiazol system .

Research Findings and Implications

  • Antimicrobial Superiority : The target compound’s combination of a benzo[d]thiazol core and fluorophenylthio group may outperform simpler thiazol derivatives (e.g., MICs <25 µmol/L against MRSA) .
  • Synthetic Scalability : Carbodiimide-mediated synthesis (as in ) offers a reproducible route for large-scale production.
  • SAR Insights : Positional isomerism (e.g., 4-fluoro vs. 2-fluoro) and core hybridization (benzo[d]thiazol vs. triazole) critically influence bioactivity and pharmacokinetics .

Q & A

How can researchers optimize the synthesis of N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide to improve yield and purity?

Basic Research Focus
Synthetic optimization requires careful control of reaction parameters such as solvent polarity (e.g., dimethylformamide or dichloromethane), temperature (reflux vs. room temperature), and catalyst selection. For example, thiazole ring formation often involves cyclization of 2-aminothiophenol derivatives with α-haloketones, where solvent choice directly impacts reaction kinetics . Post-synthetic purification via column chromatography or recrystallization in ethanol can enhance purity. Yield improvements may involve protecting-group strategies for reactive sites like the thioacetamide moiety .

What advanced spectroscopic techniques are critical for resolving structural ambiguities in derivatives of this compound?

Basic Research Focus
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D methods like COSY/HSQC) is essential for confirming connectivity, particularly for distinguishing between regioisomers in the benzo[d]thiazole core . High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (using programs like SHELXL ) resolves absolute stereochemistry and crystal packing. For sulfur-containing groups, sulfur K-edge XANES can probe electronic environments .

How can molecular docking simulations elucidate the mechanism of action for this compound’s observed anticancer activity?

Advanced Research Focus
Molecular docking (e.g., AutoDock Vina or Schrödinger Suite) can model interactions between the compound’s fluorophenyl-thioacetamide group and target proteins like tubulin or kinase enzymes. For example, the thioether moiety may act as a hydrogen-bond acceptor with residues in the ATP-binding pocket of kinases. Validation requires correlating docking scores (binding affinity predictions) with in vitro IC50 values from enzyme inhibition assays . Contradictions between computational and experimental data may arise from solvent effects or protein flexibility, necessitating molecular dynamics simulations .

What strategies resolve contradictions in crystallographic data for polymorphic forms of this compound?

Advanced Research Focus
Polymorphism can lead to discrepancies in unit cell parameters or diffraction patterns. Use SHELXL’s twin refinement for handling twinned crystals . Pair crystallographic data with differential scanning calorimetry (DSC) to identify thermodynamic stability differences between polymorphs. For ambiguous electron density maps, re-refinement with alternative space groups (e.g., P21/c vs. P1) and validation via R-factor analysis (Rint < 5%) is recommended .

How do substituent modifications (e.g., fluorine vs. methoxy groups) impact bioactivity?

Advanced Research Focus
Structure-activity relationship (SAR) studies require synthesizing analogs (e.g., replacing 4-fluorophenyl with 4-methoxyphenyl) and testing in standardized assays. Fluorine’s electronegativity enhances membrane permeability and metabolic stability, while methoxy groups may improve π-π stacking with aromatic enzyme pockets. Quantitative SAR (QSAR) models using Hammett σ constants or logP values can predict activity trends . For example, fluorinated analogs often show superior IC50 values in kinase inhibition compared to non-fluorinated counterparts .

What methodologies address low aqueous solubility in preclinical testing?

Advanced Research Focus
Solubility challenges arise from the compound’s hydrophobic benzo[d]thiazole core. Strategies include:

  • Co-solvent systems : Use ethanol or PEG-400 in phosphate-buffered saline (PBS) for in vitro assays.
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size < 200 nm) to enhance bioavailability.
  • Prodrug design : Introduce ionizable groups (e.g., phosphate esters) hydrolyzed in vivo .
    Validate solubility enhancements via HPLC-UV quantification and in vivo pharmacokinetic studies (Cmax, AUC) .

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